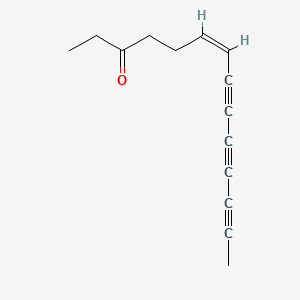
6-Tetradecene-8,10,12-triyn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tetradecene-8,10,12-triyn-3-one is an organic compound with the molecular formula C₁₄H₁₄O. It is characterized by a unique structure that includes multiple bonds, specifically two double bonds and three triple bonds, along with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tetradecene-8,10,12-triyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a tetradecene derivative with a triynone precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as palladium or copper, to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tetradecene-8,10,12-triyn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the multiple bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
6-Tetradecene-8,10,12-triyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive multiple bonds.
Mécanisme D'action
The mechanism of action of 6-Tetradecene-8,10,12-triyn-3-one involves its interaction with molecular targets through its multiple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Tetradecene-8,10,12-triyne-3-one: A closely related compound with similar multiple bonds but different functional groups.
Tetradec-6-ene-8,10,12-triyne-3-one: Another similar compound with variations in the position of the multiple bonds.
Uniqueness
6-Tetradecene-8,10,12-triyn-3-one is unique due to its specific combination of double and triple bonds along with a ketone group
Propriétés
Numéro CAS |
2739-59-5 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(Z)-tetradec-6-en-8,10,12-triyn-3-one |
InChI |
InChI=1S/C14H14O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h10-11H,4,12-13H2,1-2H3/b11-10- |
Clé InChI |
FPCUXOLBEQHUKP-KHPPLWFESA-N |
SMILES isomérique |
CCC(=O)CC/C=C\C#CC#CC#CC |
SMILES canonique |
CCC(=O)CCC=CC#CC#CC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















